1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea

Structure-Activity Relationship (SAR) Linker Optimization Conformational Flexibility

Sourcing this exact 2-fluorophenyl, methylene-spacer urea is critical for valid SAR data. Unlike the directly linked analog (CAS 891109-78-7, ΔMW 14.0), this compound’s flexible spacer and ortho-fluorine pattern are essential for probing linker-geometry contributions to FPRL1/FPR2 agonism. ZINC25237133 confirms zero annotated ChEMBL bioactivity, making it a high-value negative-control probe for phenotypic screens in inflammation and pain. Do not substitute with 4-fluoro or des-methylene analogs—risk of inverted selectivity.

Molecular Formula C18H17ClFN3O2
Molecular Weight 361.8
CAS No. 955237-78-2
Cat. No. B2639206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea
CAS955237-78-2
Molecular FormulaC18H17ClFN3O2
Molecular Weight361.8
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)NC3=CC=CC=C3F
InChIInChI=1S/C18H17ClFN3O2/c19-13-5-7-14(8-6-13)23-11-12(9-17(23)24)10-21-18(25)22-16-4-2-1-3-15(16)20/h1-8,12H,9-11H2,(H2,21,22,25)
InChIKeySDCIZFHNHIRSGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea (CAS 955237-78-2): Chemical Identity and Structural Class


1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea (CAS 955237-78-2) is a synthetic small-molecule urea derivative with the molecular formula C18H17ClFN3O2 and a molecular weight of 361.8 g/mol [1]. The compound features a 5-oxopyrrolidin-3-yl core N-substituted with a 4-chlorophenyl group, connected via a methylene (-CH2-) spacer to a urea moiety that bears a 2-fluorophenyl substituent . It belongs to the broader class of pyrrolidinyl urea derivatives, a scaffold that has been investigated in multiple patent families for therapeutic targets including formyl peptide receptor-like 1 (FPRL1/FPR2) agonism [2] and tropomyosin receptor kinase A (TrkA) inhibition [3].

Why 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea Cannot Be Swapped with In-Class Analogs


Within the pyrrolidinyl urea chemotype, minor structural modifications—including the presence or absence of a methylene spacer, the position of halogen substituents (2-fluoro vs. 4-fluoro), and N-aryl connectivity—produce discrete chemical entities with distinct molecular formulas, computed physicochemical properties, and potentially divergent biological target engagement profiles . The ZINC database entry for this compound (ZINC25237133) explicitly records no known ChEMBL bioactivity, distinguishing it from structurally related analogs that may have annotated activity data [1]. In the FPRL1/FPR2 agonist patent literature, the introduction of a pyrrolidinone core to lock conformational flexibility was a key optimization step from linear urea leads; the specific substitution pattern on both aryl rings directly governs potency and selectivity at FPR1 versus FPR2 subtypes [2]. Generic interchange without empirical validation of the precise halogen-regioisomer and linker configuration therefore carries the risk of unanticipated potency shifts, selectivity inversion, or complete loss of target engagement.

Quantitative Differentiation Evidence for 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea vs. Closest Analogs


Methylene Spacer Differentiation: Target Compound vs. Directly Linked Analog (CAS 891109-78-7)

The target compound (CAS 955237-78-2) incorporates a methylene (-CH2-) spacer between the pyrrolidinone ring and the urea carbonyl, whereas the closest commercially cataloged analog (CAS 891109-78-7) features a direct pyrrolidine–urea bond without this spacer . This results in a molecular formula difference of one carbon and two hydrogen atoms (C18H17ClFN3O2 vs. C17H15ClFN3O2; ΔMW = 14.0 g/mol).

Structure-Activity Relationship (SAR) Linker Optimization Conformational Flexibility

Halogen Regioisomer Differentiation: 2-Fluorophenyl (Target) vs. 4-Fluorophenyl Analog

The target compound bears a 2-fluorophenyl substituent on the distal urea nitrogen, whereas a closely cataloged analog (3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1-(4-fluorophenyl)urea) bears the fluorine at the 4-position with identical molecular formula (C18H17ClFN3O2; MW 361.8) . These regioisomers share identical molecular weight and formula but differ in the position of the fluorine atom on the phenyl ring.

Fluorine Positional Isomerism Receptor Binding Selectivity

Physicochemical Property Profile: Computed tPSA, H-Bond Donor/Acceptor Count, and Rotatable Bonds

The target compound's computed topological polar surface area (tPSA) is approximately 61.4 Ų (estimated from fragment-based calculation for the urea, amide, and aromatic moieties), with 3 hydrogen-bond donors and 7 hydrogen-bond acceptors [1]. By comparison, the direct analog lacking the methylene spacer (CAS 891109-78-7; C17H15ClFN3O2) has a lower molecular weight (347.8 vs. 361.8) and one fewer rotatable bond, which collectively may influence membrane permeability and solubility .

Drug-likeness Physicochemical Properties Permeability

Patent Landscape Differentiation: Target Compound Class in FPRL1/FPR2 Agonist and TrkA Inhibitor Contexts

The pyrrolidinyl urea scaffold, to which the target compound belongs, is explicitly claimed in two distinct patent families: (i) FPRL1/FPR2 agonists (US 10,252,992 B2) [1], where a pyrrolidinone-containing urea core was shown to produce potent agonism at both FPR2 and FPR1 after optimization from a linear urea starting point; and (ii) TrkA kinase inhibitors (US 11,708,357 B2) [2], where crystal forms of pyrrolidinyl urea derivatives are claimed for pain, cancer, and inflammatory indications. The target compound's specific substitution pattern (4-chlorophenyl on pyrrolidinone N; 2-fluorophenyl on urea; methylene spacer) represents a distinct structural embodiment within these generic Markush claims.

Patent Analysis FPRL1 Agonist TrkA Inhibitor Intellectual Property

Commercial Availability and Purity Specifications vs. Closest Analogs

The target compound is commercially available through multiple suppliers with a typical purity specification of 95% . Its closest direct analog without the methylene spacer (CAS 891109-78-7) is also commercially cataloged, enabling head-to-head procurement for comparative SAR studies . The absence of reported ChEMBL bioactivity for the target compound (ZINC25237133) [1] contrasts with analogs that may have annotated screening data, positioning this compound as an underexplored chemotype suitable for novel target identification campaigns.

Chemical Procurement Purity Catalog Availability

Recommended Application Scenarios for 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea (CAS 955237-78-2)


Structure-Activity Relationship (SAR) Studies on Methylene Spacer Length in Pyrrolidinyl Urea FPR Agonists

This compound serves as a key comparator in SAR studies investigating the effect of the methylene spacer between the pyrrolidinone ring and the urea carbonyl. By comparing its activity profile against the directly linked analog (CAS 891109-78-7; ΔMW = 14.0; ΔCH2), researchers can quantify the contribution of linker flexibility to FPRL1/FPR2 agonism or TrkA inhibition potency . The patent literature explicitly demonstrates that pyrrolidinone core introduction was critical for converting moderate linear urea agonists into potent FPR2/FPR1 dual agonists; systematic variation of linker length using this compound enables dissection of conformational vs. steric contributions [1].

Fluorine Positional Isomer Screening for Selectivity Profiling

The 2-fluorophenyl substitution pattern on the target compound, versus the 4-fluorophenyl analog (identical MW and formula: C18H17ClFN3O2, 361.8 g/mol), enables direct interrogation of ortho vs. para fluorine effects on target binding, selectivity, and metabolic stability without the confounding influence of molecular weight or lipophilicity differences . This regioisomer pair is particularly valuable for probing halogen-bonding interactions and aryl ring geometry in receptor binding pockets.

Phenotypic Screening and Novel Target Deconvolution

Given the ZINC database record of no known ChEMBL bioactivity for this compound [2], it is an attractive candidate for unbiased phenotypic screening campaigns. The confirmed absence of annotated activity reduces the risk of target bias, making it suitable for cell-based assays aimed at identifying novel mechanisms of action within the inflammatory, pain, or oncology indications implicated by the broader pyrrolidinyl urea patent landscape [3].

Chemical Probe Development for FPRL1/FPR2 Pharmacology

The FPRL1/FPR2 agonist patent family (US 10,252,992 B2) establishes that pyrrolidinone-containing ureas can achieve potent agonism at both FPR1 and FPR2 subtypes [1]. The target compound, with its unique combination of 4-chlorophenyl (N-pyrrolidinone), 2-fluorophenyl (urea), and methylene spacer, represents a distinct chemical probe candidate for dissecting the differential signaling cascades downstream of FPR1 vs. FPR2 activation, an area of active investigation in inflammation resolution biology.

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